molecular formula C15H12F2N4S B12244461 4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine

4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine

Cat. No.: B12244461
M. Wt: 318.3 g/mol
InChI Key: QWBZSOUFJMXEQY-UHFFFAOYSA-N
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Description

4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine is a complex organic compound that features a benzothiazole core substituted with fluorine atoms and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of fluorine atoms and an azetidine ring, which imparts specific chemical and biological properties that are not observed in other benzothiazole derivatives .

Properties

Molecular Formula

C15H12F2N4S

Molecular Weight

318.3 g/mol

IUPAC Name

4,6-difluoro-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H12F2N4S/c16-9-5-11(17)14-12(6-9)22-15(20-14)19-10-7-21(8-10)13-3-1-2-4-18-13/h1-6,10H,7-8H2,(H,19,20)

InChI Key

QWBZSOUFJMXEQY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC3=NC4=C(C=C(C=C4S3)F)F

Origin of Product

United States

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